BENGHE Foundational & Exploratory

Check Availability & Pricing

Unraveling the Stereochemical Intricacies of
Rauvotetraphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rauvotetraphylline A

cat. No.: B15285208

For Researchers, Scientists, and Drug Development Professionals

Rauvotetraphylline A, a sarpagine-type indole alkaloid isolated from the aerial parts of
Rauvolfia tetraphylla, presents a compelling case study in the stereochemical elucidation of
complex natural products. Its intricate three-dimensional architecture is pivotal to its biological
activity and offers a challenging framework for synthetic chemists. This in-depth guide provides
a comprehensive overview of the stereochemistry of Rauvotetraphylline A, detailing the
spectroscopic data and analytical methods used to define its structure.

Core Structure and Stereochemical Determination

Rauvotetraphylline A possesses a pentacyclic core characteristic of the sarpagine alkaloid
family. The definitive stereochemical assignment was achieved primarily through extensive
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser
Effect Spectroscopy (NOESY), which reveals through-space correlations between protons.

The molecular formula of Rauvotetraphylline A was established as C20H26N203 by high-
resolution electrospray ionization mass spectrometry (HRESIMS). The key to deciphering its
relative stereochemistry lies in the analysis of its 2D NMR spectra, including COSY, HSQC,
HMBC, and ROESY experiments.

A crucial aspect of its structure is the E-configuration of the C-19/C-20 double bond. This was
unequivocally determined by the observation of key Rotating-frame Overhauser Effect
Spectroscopy (ROESY) correlations. Specifically, a correlation between the methyl protons at
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C-18 (Me-18) and the proton at C-15 (H-15), along with a correlation between the olefinic
proton at C-19 (H-19) and the methylene protons at C-21 (Hz-21), confirmed the E-geometry of
this ethylidene side chain.

The relative configurations of the chiral centers within the core ring system were also
elucidated through ROESY correlations, which are consistent with the established
stereochemistry of other sarpagine-type alkaloids.

Quantitative Spectroscopic Data

The following tables summarize the *H and 3C NMR spectroscopic data for
Rauvotetraphylline A, which are fundamental to its structural and stereochemical assignment.

Table 1: *H NMR Spectroscopic Data for Rauvotetraphylline A (in CDsOD)
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Chemical Shift (8)

Coupling Constant

Position Multiplicity

ppm (J) Hz
3 3.92 br s
5 3.47 dd 11.5,5.0
60 2.25 m
6B 1.95 m
9 7.11 d 8.5
10 6.62 dd 8.5,2.0
11 6.82 d 2.0
14a 2.10 m
14p 1.85 m
15 2.85 m
16 4.15 m
17a 3.80 m
17b 3.65 m
18 1.16 d 6.3
19 5.51 q 6.3
2l1a 4.10 d 12.0
21b 3.95 d 12.0
OMe-10 3.85 S

Table 2: 13C NMR Spectroscopic Data for Rauvotetraphylline A (in CDsOD)
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Position Chemical Shift (6) ppm
2 135.0
3 55.2
5 60.1
6 22.5
7 110.1
8 128.0
9 1185
10 150.0
11 112.0
12 125.1
13 145.2
14 30.5
15 35.1
16 52.8
17 65.2
18 12.5
19 120.8
20 130.2
21 60.5
OMe-10 56.5

Experimental Protocols

Isolation of Rauvotetraphylline A
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The dried and powdered aerial parts of Rauvolfia tetraphylla were extracted with 95% ethanol
at room temperature. The resulting extract was concentrated under reduced pressure to yield a
crude residue. This residue was then subjected to a series of chromatographic separations,
typically starting with a silica gel column and eluting with a gradient of chloroform and
methanol. Further purification was achieved using repeated column chromatography on silica
gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to
afford pure Rauvotetraphylline A.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra, along with 2D NMR experiments (COSY,
HSQC, HMBC, and ROESY), were recorded on a Bruker AV-400 or AV-600 spectrometer.
Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CDsOD),
and coupling constants (J) are reported in Hertz (Hz).

o Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
was performed on a Thermo Fisher LTQ Orbitrap XL spectrometer to determine the exact
mass and molecular formula of the compound.

o Optical Rotation: The specific rotation was measured on a PerkinElmer Model 341
polarimeter.

Visualizing the Stereochemical Relationships

The following diagram illustrates the key through-space correlations observed in the ROESY
spectrum of Rauvotetraphylline A, which were instrumental in determining its stereochemistry.
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Caption: Key ROESY correlations confirming the E-configuration of the C19-C20 double bond.
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The logical workflow for the stereochemical elucidation of a novel natural product like

Rauvotetraphylline A is outlined below.
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Caption: Workflow for the isolation and stereochemical elucidation of Rauvotetraphylline A.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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